[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate is a complex organic compound known for its unique structural features and significant pharmacological properties. This compound is a derivative of cyclopropa[a]phenanthrene and is characterized by its multiple chiral centers and functional groups, including hydroxyl and acetate groups. It is primarily studied for its anti-inflammatory and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate involves multiple steps, starting from simpler organic molecules. The key steps include cyclization, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of [(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory responses by inhibiting key enzymes and signaling molecules involved in the inflammatory process. Additionally, its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2α-Acetoxy-14,15-cyclopimara-7β,16-diol: Shares similar structural features and pharmacological properties.
Cyclopropa[a]phenanthrene derivatives: A class of compounds with similar core structures but varying functional groups.
Uniqueness
[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate stands out due to its unique combination of hydroxyl and acetate groups, which contribute to its distinct pharmacological profile and reactivity.
Properties
Molecular Formula |
C22H36O4 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C22H36O4/c1-12(24)26-13-9-20(2,3)17-8-16(25)18-14(22(17,5)10-13)6-7-21(4)15(11-23)19(18)21/h13-19,23,25H,6-11H2,1-5H3/t13-,14-,15+,16-,17-,18-,19-,21-,22+/m0/s1 |
InChI Key |
PTRMLDRXBSKIGD-VWRGGBKHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@@H]([C@H]4[C@@H]3[C@H](C[C@H]2C(C1)(C)C)O)CO)C)C |
Canonical SMILES |
CC(=O)OC1CC(C2CC(C3C(C2(C1)C)CCC4(C3C4CO)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.